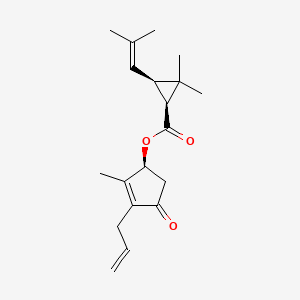

(-)-cis-(S)-allethrin

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26O3 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16+,17-/m1/s1 |

InChI Key |

ZCVAOQKBXKSDMS-HYVNUMGLSA-N |

SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action in Target Organisms

Interaction with Voltage-Gated Sodium Channels

The principal target site for allethrin (B1665230) and other Type I pyrethroids in both insects and mammals is the voltage-gated sodium channel (VGSC) in neuronal membranes. inchem.orgresearchgate.netsci-hub.seirac-online.org These channels are integral membrane proteins responsible for the rapid influx of sodium ions that generates the rising phase of an action potential. inchem.orgusp.br By binding to the α-subunit of the sodium channel, allethrin disrupts its normal function, leading to hyperexcitation of the nervous system, which can result in paralysis and death of the target organism. inchem.orgnih.govresearchgate.net This interaction is highly stereospecific, meaning different isomers can have varying levels of activity. inchem.org

Allethrin profoundly alters the gating kinetics of voltage-gated sodium channels. inchem.orgnih.gov The normal function of these channels involves rapid opening (activation) in response to membrane depolarization, followed by a swift closure (inactivation) to terminate the sodium influx. inchem.org Allethrin modifies both of these processes. nih.gov

In the presence of Type I pyrethroids like allethrin, both the activation and inactivation kinetics of the sodium channels are slowed. nih.gov This delayed closure prevents the channel from returning to its resting state, causing a prolonged influx of sodium ions. inchem.org This persistent sodium current, often referred to as a "sodium tail current," continues even after the nerve membrane has begun to repolarize. inchem.orgnih.gov The time constant for the closing of the activation gate in an allethrin-affected channel can be slowed by a factor of more than 1000 (from less than 100 microseconds to about 100 milliseconds). who.int This sustained depolarization lowers the threshold for generating subsequent action potentials, leading to repetitive firing of the neuron. inchem.org At higher concentrations, the depolarization can be so significant that it prevents further action potential generation, causing a "conduction block". inchem.org This disruption of normal ion permeability is the direct cause of the neurotoxic effects. sci-hub.se

Table 1: Modulation of Voltage-Gated Sodium Channel Gating Kinetics by Allethrin

| Channel Property | Effect of Allethrin (Type I Pyrethroid) | Consequence |

|---|---|---|

| Activation Kinetics | Slowed | Delays the peak of the sodium current. nih.gov |

| Inactivation Kinetics | Significantly slowed / Inhibited | Prevents the channel from closing promptly, leading to a persistent, steady-state sodium current during depolarization. inchem.orgnih.gov |

| Deactivation (Repolarization) | Slowed | Results in a large, slowly decaying "tail current" of sodium ions flowing into the cell upon repolarization. inchem.orgnih.gov |

| Ion Permeability | Prolonged Na+ influx | Causes sustained membrane depolarization, repetitive neuronal firing, and eventual conduction block. inchem.orgsci-hub.se |

The interaction between pyrethroids and the voltage-gated sodium channel is a complex biophysical process. Pyrethroids are lipophilic molecules that partition into the lipid phase of the neuronal membrane to access their binding site on the channel protein. inchem.org

Studies indicate that pyrethroids bind to a specific receptor site on the alpha-subunit, which forms the central pore of the channel. inchem.orgfrontiersin.org This binding site is distinct from those used by other neurotoxins like tetrodotoxin, batrachotoxin, and local anesthetics. inchem.org Evidence suggests that pyrethroids may have preferential binding to certain states of the channel. For instance, some pyrethroids exhibit "use-dependent" effects, where their modification of the channel is enhanced by repeated channel activation, implying preferential binding to the open state. nih.gov Other studies, however, show that compounds like cismethrin (B1669086) (an isomer of another pyrethroid) can modify sodium channels even in the resting (closed) state. nih.gov

The interaction is also highly stereospecific. For related pyrethroids, it has been shown that different stereoisomers can have vastly different effects. For example, among tetramethrin (B1681291) isomers, the (+)-trans and (+)-cis forms are highly active, while the (-)-trans and (-)-cis isomers are almost inactive, though they can still bind to the channel and competitively block the action of the active isomers. nih.gov This highlights that the specific three-dimensional structure of the isomer, such as (-)-cis-(S)-allethrin, is critical for its biological activity.

Effects on Other Ion Channels and Neurotransmitter Systems

While voltage-gated sodium channels are the primary target, allethrin and other pyrethroids have been shown to affect other components of the nervous system, including other ion channels and neurotransmitter systems. rsc.orgthegoodscentscompany.com

Table 2: Blocking Effect of Allethrin on Mammalian Voltage-Gated Calcium Channels

| Channel Subtype | IC₅₀ Value | Effect on Voltage-Dependent Inactivation (V₅₀ᵢₙₐ꜀ₜ) |

|---|---|---|

| T-type (α₁G / Caᵥ3.1) | 7.0 µM | ~13 mV hyperpolarizing shift nih.govresearchgate.net |

| L-type (α₁C / Caᵥ1.2) | 6.8 µM | ~19 mV hyperpolarizing shift nih.govresearchgate.net |

| P/Q-type (α₁A / Caᵥ2.1) | 6.7 µM | ~32 mV hyperpolarizing shift nih.govresearchgate.net |

Allethrin can also influence neurotransmitter systems, representing additional sites of action.

GABA Receptors: The GABAₐ receptor is a ligand-gated chloride ion channel and the primary site of inhibitory neurotransmission in the insect central nervous system. irac-online.orgjst.go.jp While some Type II pyrethroids are known to directly antagonize this receptor, the effect of Type I pyrethroids like allethrin is less direct. rsc.org Studies on trout brain synaptoneurosomes suggest that pyrethroids can indirectly inhibit GABA-dependent chloride influx. nih.gov This indirect effect appears to be a consequence of the primary action on voltage-gated sodium channels, which perturbs the membrane potential and subsequently affects chloride channel function. nih.gov

Biochemical Pathways Affected in Target Organisms

The neurotoxic actions of allethrin can trigger downstream effects on various biochemical pathways. Exposure to allethrin-based products has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. nih.gov This oxidative damage is a hallmark of cellular stress and can modulate signaling pathways related to inflammation and cell death (apoptosis). nih.gov

Studies have shown that allethrin can affect lipid homeostasis. Due to its lipophilic nature, it interacts with the lipid domains of cell membranes. ispub.com This can lead to altered levels of membrane cholesterol and phospholipids (B1166683) and an increase in lipid peroxidation, which is the oxidative degradation of lipids. ispub.com Furthermore, exposure has been linked to elevated levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST), which is indicative of hepatic tissue injury, possibly resulting from the metabolism of the pyrethroid. nih.gov

ATP Hydrolysis Inhibition

The pyrethroid this compound, a member of the Type I pyrethroids, influences fundamental cellular processes, including the hydrolysis of adenosine (B11128) triphosphate (ATP). Research indicates that certain isomers of allethrin can inhibit ATP hydrolysis. Specifically, bioallethrin (B1148691), which is a mixture of two allethrin isomers, has been observed to inhibit both sodium-calcium dependent and magnesium-calcium dependent ATP hydrolysis in insects. drugbank.comsmolecule.com The inhibitory action is more pronounced on the sodium-calcium dependent hydrolysis pathway. drugbank.comsmolecule.com This disruption of ATP-dependent ion transport contributes to the neurotoxic effects of the compound in target organisms.

In a comparative context, pyrethroids like allethrin and tetramethrin have been shown to inhibit the activity of various ATP-binding cassette (ABC) transporters, which are crucial for detoxification and rely on ATP hydrolysis. semanticscholar.orgplos.org Studies have demonstrated that allethrin can inhibit transporters such as MRP2 and BCRP. plos.org

Table 1: Inhibitory Effects of Allethrin on Drug Transporter Activities

| Transporter | Substrate | Allethrin IC50 Value | Tetramethrin IC50 Value |

|---|---|---|---|

| MRP2 | CDF | 48.2 μM | 65.5 μM |

| BCRP | PhA | 42.5 μM | 72.5 μM |

| OATP1B1 | E3S | 16.5 μM | 5.7 μM |

| MATE1 | ASP+ | 50.2 μM | 47.5 μM |

| OCT1 | TEA | 2.6 μM | Not specified |

Data sourced from studies on transporter-overexpressing cells. plos.org

Phosphoinositol Breakdown Stimulation

Allethrin and other Type I pyrethroids have been shown to stimulate the breakdown of phosphoinositides in neuronal preparations. nih.govpharmacompass.com This biochemical effect is part of the complex cascade of events leading to neurotoxicity. Investigations using guinea pig cerebral cortical synaptoneurosomes revealed that Type I pyrethroids like allethrin, resmethrin, and permethrin (B1679614), as well as Type II pyrethroids, can induce phosphoinositide breakdown in a dose-dependent manner. pharmacompass.com

However, the mechanism appears to differ between the two types of pyrethroids. The effects of Type II pyrethroids like deltamethrin (B41696) are significantly inhibited by tetrodotoxin, a blocker of voltage-dependent sodium channels. pharmacompass.com In contrast, the stimulation of phosphoinositide breakdown by Type I pyrethroids such as allethrin is not substantially affected by tetrodotoxin. pharmacompass.comnih.gov Furthermore, the local anesthetic dibucaine, which inhibits sodium channel activation, effectively blocks the response induced by deltamethrin but is much less effective against the allethrin-induced response. nih.govpharmacompass.com This suggests that Type I pyrethroids likely induce phosphoinositide breakdown through a mechanism that is not directly linked to the activation of sodium channels, unlike Type II pyrethroids. nih.govpharmacompass.comnih.gov Additionally, the stimulatory effect of allethrin on phosphoinositide breakdown was found to be less than additive when combined with receptor agonists like carbamylcholine (B1198889) and norepinephrine, or with sodium channel agents. nih.govpharmacompass.comservice.gov.uk

Stereoselectivity of Biological Activity at the Molecular Target Level

The biological activity of pyrethroids is highly dependent on their three-dimensional structure. michberk.comlongdom.org Stereoisomerism, which includes both geometric (cis/trans) and optical isomerism, plays a critical role in the insecticidal efficacy of these compounds by influencing how they interact with their molecular targets. michberk.cominchem.orgnih.gov Allethrin has eight possible stereoisomers, and their insecticidal potency varies significantly. taylorandfrancis.comresearchgate.net

Correlating Stereochemistry with Observed Biological Efficacy in Model Systems

The differences in binding affinity among stereoisomers directly correlate with their observed insecticidal activity. The specific spatial arrangement of the atoms in each isomer determines its ability to effectively bind to and disrupt the function of the sodium channel. researchgate.net

Studies analyzing the insecticidal activity of the eight isomers present in commercial allethrin have identified that the most effective isomer is (+)-allethronyl (+)-trans-chrysanthemate. researchgate.net This highlights the importance of both the stereochemistry in the chrysanthemic acid portion and the allethrolone (B1665232) portion of the molecule. The biological action of allethrin is intrinsically linked to the specific stereochemical conformation that dictates the spatial relationship between different parts of the molecule and their resulting chemical and physical properties. researchgate.net The development of formulations like bioallethrin, which enriches the more active isomers, is a direct application of this understanding. drugbank.com

Table 2: Relative Efficacy of Allethrin Isomer Groups

| Isomer Configuration | Binding to Sodium Channel | Biological Effect |

|---|---|---|

| 1R isomers | Active | Modify channel function, leading to neurotoxicity. inchem.org |

| 1S isomers | Active (competitive with 1R) | Do not modify channel function; can block the effect of 1R isomers. inchem.org |

Environmental Dynamics and Biotransformation Pathways

Photodegradation Kinetics and Product Formation

(-)-cis-(S)-allethrin is unstable in the presence of light and air. who.int The degradation of pyrethroids like allethrin (B1665230) is significantly influenced by photochemical reactions, which can occur through direct absorption of light energy or indirect processes involving other light-activated molecules in the environment. nih.gov

Influence of Light Spectra and Environmental Conditions on Photolysis

The rate of photodegradation is highly dependent on the wavelength of light. Studies have shown that degradation rates are significantly higher under shorter wavelengths of light (180400 nm) compared to visible light (400700 nm). mdpi.com For instance, a thin film of allethrin on glass required approximately 8 hours of exposure to a sun lamp for 90% degradation. who.int The presence of photosensitizers, which are components of dissolved organic matter, can also influence the photodegradation process. nih.gov In aqueous solutions, the photolysis of d-allethrin (B1317032) in sterile buffer at pH 5 under sunlight exposure resulted in the identification of several degradation products. scribd.com The initial concentration of the compound can also affect the degradation rate, with higher concentrations potentially leading to a decrease in the rate due to reduced light penetration and competition for light energy from intermediate metabolites. mdpi.com

Identification of Major Photoreaction Products and Pathways

The primary photoreactions of allethrin involve several key pathways: ester cleavage, oxidation, and isomerization. who.int Sunlight photolysis of allethrin in solution and on solid surfaces leads to the formation of a variety of degradation products. who.intresearchgate.net

Major identified photoreaction products include:

Chrysanthemic acid (CA) and allethrolone (B1665232) , resulting from the cleavage of the ester bond. who.int

Oxidation products , such as the 3-(2-hydroxymethyl) or the 3-(1-epoxy) derivative of allethrin, formed by oxidation at the isobutenyl methyl group and epoxidation at the isobutenyl double bond. who.int

Isomerization products , indicating changes in the stereochemistry of the molecule. who.int

Other identified products from photolysis in aqueous solution include dihydroxyallethrolone and carbon dioxide . scribd.com

Biodegradation in Environmental Matrices

Microbial activity plays a significant role in the breakdown of this compound in soil and aquatic environments. frontiersin.orgnih.gov Bacteria and fungi can utilize pyrethroids as a source of carbon and nitrogen, or break them down through co-metabolism. frontiersin.orgnih.gov

Microbial Degradation in Soil and Aquatic Environments

Numerous microorganisms capable of degrading pyrethroids have been isolated from contaminated environments. frontiersin.org The efficiency of biodegradation can be influenced by factors such as the microbial strain, temperature, and pH. nih.gov

Isolation and Characterization of Allethrin-Degrading Microorganisms

Several bacterial and fungal species have been identified for their ability to degrade allethrin. These microorganisms are typically isolated from environments with a history of pesticide contamination.

| Microorganism | Degradation Efficiency | Optimal Conditions | Reference |

| Bacillus megaterium strain HLJ7 | 96.5% of 50 mg/L allethrin in 11 days | Temp: 32.18 °C, pH: 7.52 | nih.gov |

| Fusarium proliferatum strain CF2 | Complete degradation of 50 mg/L allethrin in 144 hours | Temp: 26 °C, pH: 6.0 | nih.govnih.gov |

| Acidomonas sp. | >70% of 16 mM allethrin in 72 hours | Not specified | researchgate.net |

| Sphingomonas trueperi strain CW3 | 93% of 50 mg/L allethrin in 7 days | Temp: 30 °C, pH: 7.0 | nih.gov |

| Pseudomonas nitroreducens strain CW7 | 96% of allethrin in 7 days | Temp: 32 °C, pH: 7.0 | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

Enzymatic Mechanisms of Microbial Biotransformation

The initial and most crucial step in the microbial degradation of pyrethroids is the cleavage of the ester bond. frontiersin.orgnih.gov This reaction is primarily catalyzed by enzymes called esterases or pyrethroid hydrolases. frontiersin.orgnih.govmetu.edu.tr

Following the initial ester hydrolysis, the resulting metabolites, such as chrysanthemic acid and allethrolone, undergo further degradation. researchgate.net For example, in the degradation by Bacillus megaterium strain HLJ7, the cleavage of the carboxylester bond is followed by the degradation of the five-carbon ring. nih.gov Similarly, with Sphingomonas trueperi CW3, the primary pathway involves ester bond cleavage followed by the degradation of the five-carbon rings. nih.gov The degradation pathway in Acidomonas sp. involves a hydrolytic pathway followed by oxidation and dehydrogenation. researchgate.net Fungi, like Fusarium proliferatum, are also considered potent candidates for pesticide biodegradation due to their robust enzymatic systems. nih.gov

Non-microbial Biotic Degradation Pathways

While microbial action is a primary driver of allethrin degradation in the environment, non-microbial biotic processes, particularly within plants and animals, also contribute to its transformation. Synthetic pyrethroids are generally degraded rapidly in both soil and plants. epa.gov The main degradation processes involve ester hydrolysis and oxidation at various positions on the molecule. epa.gov In the environment, this compound is susceptible to degradation by both biotic (living organisms) and abiotic (e.g., photooxidation) pathways. hep.com.cn

In mammals, the breakdown of pyrethroids like this compound is a detoxification mechanism. inchem.org This rapid metabolism prevents significant accumulation in tissues and leads to the excretion of less toxic metabolites. epa.goviosrjournals.org The primary reactions are enzymatic, involving ester hydrolysis and oxidation, which effectively break down the parent compound into more water-soluble forms that can be eliminated from the body. epa.goviosrjournals.org

Metabolic Fate in Non-Human Biota

The metabolic fate of this compound has been investigated in various non-human organisms, revealing key pathways of detoxification and elimination. The metabolism of pyrethroids, including S-bioallethrin, is generally extensive in mammals, involving ester hydrolysis, oxidation, and conjugation, which prevents tissue accumulation. epa.govnih.gov

Oxidative Metabolism and Metabolite Identification in Model Organisms

Oxidative metabolism is a critical pathway in the biotransformation of this compound in a range of organisms, from insects to mammals. This process, primarily mediated by cytochrome P450 (CYP450) monooxygenases, introduces oxygen into the molecule, increasing its polarity and facilitating further metabolism and excretion. annualreviews.org

In Rats: Studies in rats have shown that allethrin undergoes extensive oxidative metabolism. epa.govwho.int The primary sites of oxidation include the trans-methyl group of the isobutenyl side chain, the gem-dimethyl group on the cyclopropane (B1198618) ring, and the methylene (B1212753) group of the allyl side chain. who.int This results in a series of oxidized metabolites. One identified metabolite is allethrin with a hydroxylated cyclopropane methyl group and the trans-methyl of the isobutenyl group oxidized to a carboxylic acid. nih.gov The metabolism of bioallethrin (B1148691) (which includes the (S)-allethrolone ester) is considered almost entirely oxidative, as it is highly resistant to ester hydrolysis. nih.govdrugbank.com Key oxidative reactions include:

Oxidation of the isobutenyl moiety on the chrysanthemic acid portion to form a primary alcohol, which can be further oxidized to a carboxylic acid. nih.gov

Hydroxylation of a methyl group on the cyclopropane ring. nih.gov

Formation of a 2,3-diol at the allylic group. who.int

Epoxidation at the isobutenyl double bond. nih.gov

The major metabolites identified in rat urine include chrysanthemum dicarboxylic acid and allethrolone, alongside various oxidized forms of the parent compound. who.int

In Houseflies (Musca domestica): In insects like the housefly, oxidative metabolism is a key detoxification mechanism. who.int The major pathway involves the hydroxylation of the trans-methyl group of the isobutenyl side chain in the acid moiety, leading sequentially to the corresponding hydroxymethyl, aldehyde, and acid compounds. annualreviews.orgwho.int Oxidation of the cis-methyl group is a minor pathway. annualreviews.org The resulting hydroxylated compounds are less toxic than the parent allethrin, supporting the role of oxidation as a detoxification process. tandfonline.com Resistant strains of houseflies have been found to metabolize allethrin more rapidly than susceptible strains. who.int

Below is a table summarizing the primary oxidative metabolites identified in model organisms.

| Organism | Metabolic Reaction | Metabolite(s) |

| Rat | Oxidation of isobutenyl trans-methyl group | Chrysanthemum dicarboxylic acid |

| Oxidation of cyclopropane gem-dimethyl group | Hydroxylated allethrin derivatives | |

| Oxidation of allyl methylene group | Allethrolone and its oxidized forms | |

| 2,3-diol formation at allyl group | Dihydroxy allethrin derivatives | |

| Housefly | Hydroxylation of isobutenyl trans-methyl group | trans-Allethrin-(E)-ol, trans-Allethrin-(E)-al, trans-Allethrin-(E)-acid |

| Hydroxylation of isobutenyl cis-methyl group (minor) | trans-Allethrin-(Z)-ol, trans-Allethrin-(Z)-al, trans-Allethrin-(Z)-acid |

Conjugation Reactions and Excretion Pathways

Following initial oxidative and hydrolytic metabolism, the resulting metabolites of this compound undergo phase II conjugation reactions. These reactions further increase the water solubility of the metabolites, facilitating their elimination from the body. iosrjournals.orgresearchgate.net

In mammals, metabolites are excreted in both urine and feces. researchgate.net Studies in rats administered radiolabeled allethrin showed that elimination is rapid, with approximately 20-30% of the dose excreted in urine and 27-29% in feces within 48 hours. who.int The primary conjugation reactions for pyrethroid metabolites include the formation of glucuronides and sulfates. researchgate.net In houseflies, the hydroxymethyl compounds produced via oxidation are conjugated, likely as glucosides, before being excreted. who.int

The major excretory routes for pyrethroids depend on the specific isomer. For some pyrethroids, the trans-isomers are primarily excreted through urine, while the cis-isomers are more dominant in fecal excretion, suggesting a greater role for biliary elimination for cis-isomers. cdc.gov The final metabolites excreted in urine are typically conjugates of the acid and alcohol moieties produced during initial metabolism. researchgate.net

Comparative Metabolism across Different Organismal Systems

The metabolism of this compound and related pyrethroids exhibits both similarities and significant differences across various organisms, which often explains the selective toxicity of these compounds.

Insects vs. Mammals: The fundamental metabolic pathways—ester hydrolysis and oxidation—are common to both insects and mammals. epa.govwho.int However, the rate and primary route of metabolism differ significantly. Mammals generally metabolize pyrethroids much more rapidly and efficiently than insects, which is a major factor in their lower toxicity to mammals. inchem.orgiosrjournals.org

In mammals, particularly rats, the metabolism of S-bioallethrin is almost exclusively oxidative, with ester hydrolysis being a minor pathway. nih.govresearchgate.net In contrast, while insects also utilize oxidative pathways, ester hydrolysis can be a more significant route for some pyrethroids. annualreviews.orgwho.int The specific cytochrome P450 enzymes involved also differ. In rats, CYP2C6, CYP2C11, and CYP3A1 are the main enzymes metabolizing bioallethrin, whereas in humans, CYP2C19 is primary. drugbank.comresearchgate.net This species-specific difference in enzyme activity can lead to varied detoxification rates and potential toxicity. researchgate.net For example, rat hepatic microsomes metabolize S-bioallethrin at a rate approximately 15 times faster than human hepatic microsomes. drugbank.comresearchgate.net

Fish: Fish are highly susceptible to pyrethroid toxicity. inchem.org This heightened sensitivity is largely attributed to their slower metabolic rate and reduced capacity for detoxification compared to mammals and birds. inchem.org While fish possess the enzymatic machinery for oxidation and hydrolysis, the efficiency is significantly lower, leading to the accumulation of the toxic parent compound. S-Bioallethrin is noted as being the most toxic of the allethrin isomers to fish. who.intinchem.org

The table below provides a comparative overview of S-bioallethrin metabolism.

| Feature | Mammals (Rat) | Insects (Housefly) | Fish |

| Primary Metabolic Route | Oxidative nih.govresearchgate.net | Oxidation and Hydrolysis who.int | Slow Oxidation and Hydrolysis |

| Rate of Metabolism | Rapid who.int | Slower than mammals who.int | Very Slow inchem.org |

| Key Enzymes | Cytochrome P450s (e.g., CYP2C6, CYP2C11, CYP3A1) drugbank.com | Cytochrome P450s, Esterases annualreviews.orgwho.int | Cytochrome P450s, Esterases |

| Major Metabolites | Oxidized derivatives, Chrysanthemum dicarboxylic acid, Allethrolone who.int | Hydroxymethyl, aldehyde, and acid derivatives of allethrin annualreviews.orgtandfonline.com | Parent compound persists longer |

| Toxicity | Low to moderate who.int | High tandfonline.com | Very High inchem.org |

Insecticide Resistance Mechanisms and Research Strategies in Arthropod Populations

Target-Site Resistance (KDR)

One of the most well-documented mechanisms of resistance to pyrethroid insecticides, including (-)-cis-(S)-allethrin, is target-site resistance, commonly known as knockdown resistance (kdr). This form of resistance results from genetic mutations in the voltage-gated sodium channel (VGSC), the primary target of pyrethroids. These mutations reduce the sensitivity of the sodium channel to the insecticide, thereby diminishing its neurotoxic effects.

Genetic Mutations in Voltage-Gated Sodium Channel Genes

The voltage-gated sodium channel is a transmembrane protein crucial for the initiation and propagation of action potentials in the nervous system of insects. Pyrethroids act by binding to the VGSC, prolonging its open state and causing persistent membrane depolarization, which leads to paralysis and death of the insect.

Specific point mutations within the gene encoding the VGSC can alter the protein's structure, thereby reducing the binding affinity of pyrethroid insecticides. Several mutations have been identified in various arthropod species that confer resistance to pyrethroids. While research specifically on this compound is limited, studies on the closely related stereoisomer, bioallethrin (B1148691), and other pyrethroids have identified key mutations.

In the mosquito species Aedes aegypti, mutations such as V1016G and F1534C in the VGSC gene are strongly associated with resistance to pyrethroids nih.govplos.orgnih.gov. The V1016G mutation, a change from valine to glycine at position 1016, has been linked to resistance to both type I and type II pyrethroids nih.gov. The F1534C mutation, a substitution of phenylalanine with cysteine at position 1534, is primarily associated with resistance to type I pyrethroids nih.gov. Another mutation, S989P (a serine to proline substitution), often co-occurs with V1016G and is also implicated in pyrethroid resistance nih.gov. The presence of multiple mutations, such as the combination of S989P, V1016G, and F1534C, can lead to even higher levels of resistance nih.gov.

Table 1: Key Knockdown Resistance (kdr) Mutations in the Voltage-Gated Sodium Channel Gene of Aedes aegypti and their Association with Pyrethroid Resistance

| Mutation | Amino Acid Change | Associated Pyrethroid Types | Reference |

| V1016G | Valine to Glycine | Type I and Type II | nih.gov |

| F1534C | Phenylalanine to Cysteine | Type I | nih.gov |

| S989P | Serine to Proline | Co-occurs with V1016G | nih.gov |

Impact of Allele Frequencies on Susceptibility

Studies in Aedes aegypti populations have demonstrated a strong correlation between the frequency of kdr alleles and the level of phenotypic resistance. For instance, populations with a high frequency of the homozygous resistant genotype (e.g., carrying two copies of the V1016G or F1534C allele) exhibit significantly higher resistance to pyrethroids compared to populations dominated by susceptible individuals biorxiv.org.

The monitoring of kdr allele frequencies in field populations serves as a valuable tool for resistance management, allowing for the timely implementation of alternative control strategies before the widespread failure of pyrethroid-based interventions.

Table 2: Frequency of kdr Alleles in Pyrethroid-Resistant Aedes aegypti Populations from Different Geographic Locations

| Location | kdr Allele | Allele Frequency | Reference |

| Brazil | 1534C | 1.0 | researchgate.net |

| Brazil | 1016I | 0.89 | researchgate.net |

| Honduras | 1534C | 1.0 | biorxiv.org |

| Honduras | 1016I | 0.89 | biorxiv.org |

| Florida, USA | V1016I | Strong correlation with increased resistance ratio | biorxiv.org |

Metabolic Resistance

Metabolic resistance is another crucial mechanism that enables arthropods to withstand the toxic effects of insecticides like this compound. This form of resistance involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site in the nervous system. The primary enzyme families involved in the metabolic resistance to pyrethroids are cytochrome P450 monooxygenases, esterases, and glutathione S-transferases.

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. In the context of pyrethroid resistance, P450s can detoxify these compounds through oxidative reactions, primarily hydroxylation, which increases their water solubility and facilitates their excretion.

Overexpression of specific P450 genes is a common mechanism of metabolic resistance. Studies on the metabolism of bioallethrin have indicated that it is almost entirely metabolized through oxidation, with very little hydrolysis of its ester group plos.org. In humans, bioallethrin metabolism is primarily carried out by CYP2C19, with contributions from CYP2C8, CYP3A4, and CYP2C9*2 plos.org. While the specific P450 isoforms in insects responsible for this compound detoxification are not fully elucidated, the general importance of P450-mediated oxidation in pyrethroid resistance is well-established.

Biochemical assays in German cockroach populations from hospitals in Iran revealed significantly higher levels of P450s in insecticide-resistant strains compared to a susceptible strain, indicating the involvement of these enzymes in pyrethroid resistance pasteur.ac.ir.

Involvement of Esterases in Allethrin (B1665230) Hydrolysis

Esterases are a family of enzymes that catalyze the hydrolysis of ester bonds. In the context of pyrethroid resistance, carboxylesterases can break the ester linkage in the pyrethroid molecule, rendering it non-toxic. This hydrolytic cleavage is a significant detoxification pathway for many pyrethroids researchgate.net.

Elevated esterase activity has been frequently associated with resistance to pyrethroids in various insect species researchgate.net. Biochemical studies in German cockroach populations have shown significantly higher α-esterase and β-esterase activities in pyrethroid-resistant strains compared to a susceptible strain pasteur.ac.ir. This suggests that enhanced hydrolysis by esterases contributes to the observed resistance.

The specific involvement of esterases in the detoxification of allethrin is supported by research showing that these enzymes can hydrolyze the compound. The efficiency of this hydrolysis can be a key factor in the level of resistance observed in an arthropod population.

Table 3: Mean Enzyme Activity in Pyrethroid-Resistant and Susceptible Strains of German Cockroach (Blattella germanica)

| Enzyme | Resistant Strain (Imam Hospital) | Resistant Strain (Bouali Cina Hospital) | Susceptible Strain | Unit | Reference |

| α-esterase | 6.941 × 10⁻⁴ | 6.940 × 10⁻⁴ | 8.01 × 10⁻⁵ | nmol/min/mg protein | pasteur.ac.ir |

| β-esterase | 5.8 × 10⁻⁴ | 4.25 × 10⁻⁴ | 7.28 × 10⁻⁵ | nmol/min/mg protein | pasteur.ac.ir |

| Glutathione S-transferase (GST) | 6.66 × 10⁻² | 0.102 | 5.72 × 10⁻² | µmol/min/mg protein | pasteur.ac.ir |

| Cytochrome P450 | 5.64 × 10⁻⁶ | 1.89 × 10⁻⁶ | 1.2 × 10⁻⁶ | nmol/mg protein | pasteur.ac.ir |

Contribution of Glutathione S-Transferases to Resistance

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes that play a crucial role in the detoxification of a wide array of xenobiotics. They catalyze the conjugation of the reduced form of glutathione (GSH) to electrophilic substrates, making them more water-soluble and easier to excrete.

While direct metabolism of pyrethroids by GSTs is not always the primary mechanism, these enzymes can contribute to resistance in several ways. They can detoxify the secondary products of oxidative stress caused by insecticide exposure, thereby protecting the insect from cellular damage semanticscholar.org. Additionally, some GSTs may be involved in the sequestration of insecticides or the metabolism of their degradation products.

Studies have shown elevated GST activity in pyrethroid-resistant insect populations. For example, in German cockroach strains resistant to pyrethroids, GST activity was found to be higher than in a susceptible strain pasteur.ac.ir. In the gut of Spodoptera litura, the GST SlGSTE1 has been shown to have high binding activity to several insecticides, including the pyrethroid deltamethrin (B41696), suggesting a role in detoxification researchgate.net. Although direct evidence for the metabolism of this compound by GSTs is still emerging, the correlation between increased GST activity and pyrethroid resistance in various arthropod species suggests their likely involvement in the detoxification of this compound.

Behavioral Resistance Mechanisms in Arthropods

Behavioral resistance is an evolved response in which insects alter their behavior to avoid lethal contact with an insecticide. escholarship.org This mechanism allows arthropod populations to survive exposure to toxicants not by physiological tolerance, but by minimizing exposure. escholarship.org Such behaviors are a response to the selective pressure exerted by a toxicant and can be categorized as either stimulus-independent or stimulus-dependent. escholarship.org Stimulus-independent resistance involves innate changes in behavior that lead to the avoidance of an insecticide-treated environment, whereas stimulus-dependent resistance is a direct response to the presence of the chemical, such as excito-repellency. escholarship.orgplos.org

Research has documented instances of behavioral resistance in various arthropod species, including disease vectors like mosquitoes. plos.org For example, studies on Anopheles mosquitoes have shown that populations can be selected to either escape or remain within environments treated with insecticides like DDT. escholarship.org While specific studies focusing solely on behavioral resistance to this compound are not extensively detailed in the provided research, the excito-repellent effects are a known characteristic of pyrethroids in general. It has been suggested that physiologically resistant mosquitoes might use the detection of insecticides as an indicator of a host's presence, potentially weakening the avoidance behavior that would otherwise be beneficial for survival. plos.org Evaluating whether a population exhibits behavioral resistance is crucial, especially when there is a discrepancy between field efficacy and laboratory physiological tests (i.e., low control in the field despite physiological susceptibility). escholarship.org

Cross-Resistance Patterns within Pyrethroid Chemistry

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple insecticides within the same chemical class or even across different classes with similar modes of action. Within the pyrethroid class, which includes this compound, cross-resistance is a significant challenge in pest management. biodiversitylibrary.orgnih.gov This phenomenon is often linked to two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification. biodiversitylibrary.orgnih.gov

The most well-characterized target-site resistance mechanism for pyrethroids is the knockdown resistance (kdr) mutation in the voltage-gated sodium channel gene. biodiversitylibrary.orgnih.gov A single point mutation can reduce the sensitivity of this channel to all pyrethroids, leading to broad cross-resistance across the class. nih.gov For example, studies in Anopheles gambiae have shown that the presence of the kdr mutation is associated with resistance to a wide spectrum of pyrethroids, including deltamethrin, permethrin (B1679614), and cyfluthrin (B156107), as well as to the organochlorine DDT. biodiversitylibrary.org The stereochemistry of pyrethroid molecules, such as the cis or trans isomer configuration, can influence the level of resistance, but the kdr mutation generally provides a baseline of resistance to the entire group. nih.gov

Metabolic resistance, driven by the enhanced activity of detoxification enzymes like cytochrome P450 monooxygenases, esterases, and glutathione S-transferases, also contributes significantly to cross-resistance patterns. nih.govplos.org These enzymes can often metabolize a range of structurally similar compounds. Research indicates a strong correlation in the prevalence of resistance among various pyrethroids (e.g., α-cypermethrin, deltamethrin, λ-cyhalothrin, and permethrin) across different malaria vector populations, suggesting that switching between these compounds may not be an effective long-term resistance management strategy. nih.govlstmed.ac.uk

| Pyrethroid Compound | Resistance Level (Fold-Increase) |

|---|---|

| Bioallethrin | 6 |

| Deltamethrin | 14 |

| Flumethrin | 57 |

| 1R-cis αS Cypermethrin | 32 |

| DDT | 8 |

Data sourced from a study on Aedes aegypti, illustrating varying levels of cross-resistance conferred by a specific kdr allele. tandfonline.com

Research Approaches for Monitoring and Characterizing Resistance

Effective management of insecticide resistance relies on robust monitoring and characterization methods to detect resistance early and understand the underlying mechanisms. embrapa.br Research approaches typically involve a combination of bioassays, biochemical analyses, and molecular diagnostics. embrapa.brmdpi.com

Biochemical Assays for Enzyme Activity

Biochemical assays are fundamental tools for identifying metabolic resistance, which involves the enhanced detoxification of insecticides by enzymes. These assays measure the activity of major enzyme families known to be involved in insecticide metabolism, primarily cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (α- and β-esterases). mdpi.com

In these assays, crude homogenates prepared from individual or pooled arthropods are mixed with specific model substrates. The rate at which the enzyme metabolizes the substrate is measured, typically using spectrophotometry or fluorometry. An elevated level of enzyme activity in a field-collected population compared to a known susceptible laboratory strain indicates the presence of metabolic resistance. mdpi.com For instance, increased P450 activity is often linked to pyrethroid resistance, while elevated esterase activity is associated with resistance to organophosphates, carbamates, and pyrethroids. plos.org These assays are critical for determining if metabolic pathways are contributing to resistance against compounds like this compound.

| Enzyme | Activity in Resistant Strain (example units) | Activity in Susceptible Strain (example units) | Fold-Increase |

|---|---|---|---|

| α-esterase | 0.45 | 0.12 | 3.75 |

| β-esterase | 0.28 | 0.21 | 1.33 |

| Glutathione-S-Transferase (GST) | 0.09 | 0.05 | 1.80 |

| Mixed Function Oxidase (MFO) | 0.031 | 0.015 | 2.07 |

Representative data illustrating how biochemical assays quantify differences in enzyme activity between resistant and susceptible populations. mdpi.com

Molecular Diagnostics for Resistance Alleles

Molecular diagnostics are highly specific methods used to detect the genetic mutations responsible for insecticide resistance, particularly target-site resistance. embrapa.brresearchgate.net For pyrethroids, the primary focus is on identifying single nucleotide polymorphisms (SNPs) in the voltage-gated sodium channel gene that lead to knockdown resistance (kdr). nih.gov

A variety of molecular techniques are employed for this purpose. Polymerase Chain Reaction (PCR)-based methods, such as Allele-Specific PCR (AS-PCR), TaqMan assays, and High-Resolution Melt (HRM) analysis, are commonly used to genotype individual insects for known kdr mutations (e.g., L1014F, L1014S, V1016G, F1534C). nih.govnih.gov DNA sequencing of the relevant gene regions can also be used to identify known mutations and discover novel ones. nih.gov These diagnostic tools are invaluable for tracking the frequency and spread of resistance alleles in pest populations, providing crucial information for designing effective resistance management strategies. researchgate.netplos.org

Strategies for Resistance Management in Research

To combat the evolution of insecticide resistance, researchers focus on developing strategies that can either overcome existing resistance mechanisms or delay their development. chemrj.orgnih.gov These strategies are critical for preserving the efficacy of valuable insecticides like this compound.

Synergist Co-formulations and Their Mechanisms of Action

One of the most direct strategies for managing metabolic resistance is the use of synergists. tandfonline.comchemrj.org Synergists are chemicals that, while having little to no insecticidal activity on their own, enhance the potency of an insecticide by inhibiting the detoxification enzymes within the arthropod. tandfonline.comnih.gov

The primary mechanism of action for most commercial synergists is the blockade of metabolic pathways that would otherwise break down the insecticide molecule. chemrj.org The most well-known synergist, Piperonyl Butoxide (PBO), is a potent inhibitor of cytochrome P450 monooxygenases. nih.govnih.gov When co-formulated with a pyrethroid like this compound, PBO binds to the active site of the P450 enzymes, preventing them from metabolizing the insecticide. This allows the pyrethroid to reach its target site in the nervous system at a higher concentration, thereby restoring susceptibility in resistant populations where P450s are overexpressed. chemrj.orgitb.ac.id

Research has demonstrated the effectiveness of PBO in overcoming resistance to various pyrethroids. For example, in studies with resistant strains of Aedes aegypti, the addition of PBO to d-allethrin (B1317032) significantly increased the mortality rate, indicating the involvement of P450-mediated detoxification in the resistance profile of that strain. itb.ac.id The use of synergists is not only a tool for resistance management but also a valuable research method to elucidate the specific metabolic pathways involved in resistance. chemrj.orgresearchgate.net Studies have also shown that using PBO in combination with pyrethroids can significantly slow the development of resistance in laboratory settings. nih.govresearchgate.net

| Mosquito Strain | LT90 with d-Allethrin alone (minutes) | LT90 with d-Allethrin + PBO (minutes) | Synergism Ratio (SR) |

|---|---|---|---|

| ITB (Resistant) | 144.3 | 128.8 | 1.12 |

| NAMRU-2 (Resistant) | 114.5 | 104.2 | 1.10 |

| IPB (Susceptible) | 105.7 | 96.8 | 1.09 |

Data adapted from a study showing the effect of PBO in reducing the lethal time of d-allethrin, indicating the role of MFO (a P450 enzyme) in resistance. itb.ac.id

Research on Rotational and Integrated Pest Management Strategies for this compound Remains Limited

Insecticide resistance is a significant challenge in arthropod pest control. The continuous application of a single insecticide can lead to the selection of resistant individuals within a pest population, rendering the chemical ineffective over time. To combat this, strategies such as insecticide rotation and IPM are widely advocated. Rotational strategies involve alternating the use of insecticides with different modes of action, which can delay the development of resistance. IPM takes a broader, ecosystem-based approach, integrating various pest control methods, including biological, cultural, physical, and chemical controls, to minimize reliance on any single tactic.

The Insecticide Resistance Action Committee (IRAC) classifies d-cis-trans allethrin, a related compound, as a sodium channel modulator. This mode of action is common to pyrethroid insecticides. The principle of rotating insecticides with different modes of action is a cornerstone of resistance management. This approach aims to reduce the selection pressure for resistance to any single chemical class.

However, a thorough review of available research reveals a lack of specific experimental data on the application of this compound in such rotational or IPM frameworks. Consequently, detailed research findings and data tables illustrating its efficacy and impact on resistance development in arthropod populations under these specific management strategies could not be compiled for this article. The existing body of research tends to focus on the toxicology and efficacy of allethrin isomers in a more general sense, rather than their strategic use in resistance management programs.

Further research is needed to explore the role of this compound in structured resistance management programs. Such studies would be invaluable in providing the data necessary to develop evidence-based recommendations for its use in sustainable pest control.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Trace Analysis and Isomer Resolution

Chromatography is the cornerstone for the analysis of allethrin (B1665230) and its isomers. Both gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary resolving power and sensitivity. The choice of technique often depends on the sample matrix, the required level of sensitivity, and the specific goal of the analysis, such as isomer separation or impurity profiling. isca.in

Gas chromatography is a widely used technique for the analysis of thermally stable and volatile compounds like pyrethroids. isca.inlcms.cz The separation is typically performed on capillary columns, such as the Rtx-5MS, which can separate different pyrethroid compounds. nih.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds and is therefore well-suited for the detection of certain pyrethroids. However, its selectivity can be limited in complex matrices. GC-ECD has been successfully used for determining pyrethroid residues in various samples, including fruit juices and whole blood. nih.govresearchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling GC with MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.gov A GC-FID/MS method was developed for the identification and quantification of d-allethrin (B1317032) and its major impurities, identifying compounds like chrysolactone, allethrolone (B1665232), and chrysanthemic acid. nih.govresearchgate.net For increased selectivity and lower detection limits, especially in complex samples, tandem mass spectrometry (GC-MS/MS) is employed. hpst.cznemi.gov This technique minimizes matrix interferences, leading to method limits of detection in the parts-per-trillion (pg g⁻¹) range for sediments. scholars.direct

Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS): GC-NICI-MS offers exceptional sensitivity and specificity for electrophilic compounds, including many pyrethroid insecticides. scholars.directtandfonline.com This technique has been used to analyze pyrethroid residues in soil, sediment, and biological tissues. scholars.directtandfonline.comsemanticscholar.org Studies have shown its utility in determining permethrin (B1679614) and cyfluthrin (B156107) in brown trout tissues and for analyzing pyrethroids in soil after ultrasonic extraction. scholars.directsemanticscholar.org

Table 1: GC Methods for Pyrethroid Analysis

| Technique | Detector | Application | Key Findings | Citations |

| GC | ECD | Determination of pyrethroids in fruit juices. | Developed a method for ten pyrethroids with acceptable recoveries. | nih.gov |

| GC | FID/MS | Impurity profiling of synthetic d-allethrin. | Identified impurities such as chrysolactone and allethrolone. | nih.govresearchgate.net |

| GC | MS/MS | Multi-residue pesticide analysis. | Offers enhanced sensitivity and selectivity compared to GC-MS, especially in complex matrices. | hpst.cznemi.gov |

| GC | NICI-MS | Analysis of pyrethroids in soil. | Provided a suitable method for pyrethroid analysis in soil with good recoveries. | scholars.directtandfonline.com |

While GC has been the traditional method for pyrethroid analysis, High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a powerful alternative. shimadzu.comwur.nl LC-MS/MS is advantageous for analyzing less volatile pyrethroids and can help avoid potential thermal degradation or isomerization of certain isomers that can occur at high GC injector temperatures. wur.nleurl-pesticides.eu

Reverse-phase LC-MS analysis using soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) has been successfully used to confirm the identity of impurities in d-allethrin samples that were initially identified by GC/MS. nih.gov This confirms that the impurities were not artifacts of the high-temperature GC conditions. nih.gov Methods for the simultaneous analysis of multiple pyrethroids in soil, sediment, and water have been developed using LC-MS/MS, demonstrating its capability for high-throughput screening with excellent sensitivity. lcms.czshimadzu.comresearchgate.net

Table 2: LC-MS/MS Applications for Pyrethroid Analysis

| Application | Sample Matrix | Key Findings | Citations |

| Impurity Confirmation | d-Allethrin Samples | Confirmed the presence of impurities identified by GC/MS, ruling out their formation under GC conditions. | researchgate.netnih.gov |

| Multi-Residue Analysis | Soil and Sediment | Developed a simultaneous analysis technique for trace amounts of 14 pyrethroids. | lcms.cz |

| Multi-Residue Analysis | Water and Sediment | Developed a method for 17 pyrethroids with detection limits in the ng L⁻¹ range for water. | researchgate.net |

| Residue Analysis | Animal Fat and Milk | LC-MS/MS is a faster alternative to GC-MS/MS for screening, though quantitative performance may be lower. | wur.nl |

Allethrin has three chiral centers, resulting in a total of eight stereoisomers. jascoinc.com These isomers can exhibit different biological activities and toxicities. wpmucdn.com Therefore, the ability to separate and quantify individual isomers is crucial. This is achieved using chiral chromatography, primarily through HPLC with chiral stationary phases (CSPs).

Separating all eight stereoisomers of allethrin in a single analysis is highly challenging. jascoinc.com Various CSPs have been investigated for this purpose:

Pirkle-type columns: These have shown diastereomeric and enantiomeric selectivity for some pyrethroids, but strong interactions prevented the effective separation of allethrin. researchgate.net

Cyclodextrin-based columns: Chiral β-cyclodextrin-based columns have been used in both HPLC and GC. A (2-hydroxypropyl)-β-cyclodextrin column (CD-Shell RSP) in reverse-phase mode can achieve rapid enantiomeric separations. jascoinc.com In GC, a coupled column system with permethylated β-cyclodextrin and an achiral phase partially resolved the eight isomers into six peaks. researchgate.net

Cellulose and Amylose-based columns: Polysaccharide-based CSPs are widely used. An efficient separation of allethrin into its eight isomers was accomplished using a Sumichiral OA-4600 column. acs.org Two-dimensional HPLC (2D-HPLC), where diastereomers are first separated on an achiral column and then the fractions are transferred to a chiral column for enantiomer separation, has also proven successful for baseline separation of all eight stereoisomers. researchgate.netcapes.gov.br

Circular dichroism (CD) detection can be coupled with chiral HPLC to help determine the elution order of the enantiomers. jascoinc.comnih.gov

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate and concentrate (-)-cis-(S)-allethrin and other pyrethroids from complex matrices like soil, water, food, and biological tissues before chromatographic analysis. nih.govnih.gov The goal is to remove interfering substances and enrich the analytes to levels detectable by the instrument.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. nih.govrsc.org It involves passing a liquid sample through a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of solvent. Different sorbent materials like florisil, C18, and silica (B1680970) can be used. researchgate.net For instance, magnetic SPE (MSPE), which uses magnetic nanoparticles as the sorbent, simplifies the separation process and has been applied to the extraction of pyrethroids from water samples. nih.govrsc.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. snu.ac.kr SPME has been used for the analysis of pyrethroids in water, vegetables, and even in the air to study the photodegradation of household insecticides. nih.govnih.gov The technique is simple, but quantification in complex matrices can be challenging. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method based on a ternary solvent system. nih.govresearchgate.net A mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible organic solvent like acetone) is rapidly injected into the aqueous sample, forming a cloudy solution. researchgate.net This high surface area allows for rapid extraction of the analytes into the fine droplets of the extraction solvent, which are then collected by centrifugation. DLLME coupled with GC-ECD has been used to analyze pyrethroids in fruit juices and water samples, achieving high enrichment factors. nih.govresearchgate.net Variations of the technique, such as using deep eutectic solvents, have been developed for analyzing pyrethroids in grains. rsc.org

For solid samples like soil, sediment, and food, more rigorous extraction techniques are often required.

Accelerated Solvent Extraction (ASE): Also known as pressurized fluid extraction, ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. researchgate.net

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvents and sample matrix, accelerating the extraction of analytes from the sample. researchgate.netnih.gov It significantly reduces extraction time and solvent volume. scialert.netresearchgate.net MAE has been successfully optimized for the extraction of pyrethroids from various matrices, including green onions, soil, and semi-permeable membrane devices used for air monitoring. nih.govscialert.netresearchgate.net For example, an MAE method using acetonitrile (B52724) at 110°C for 10 minutes effectively extracted pyrethroids from green onions for GC/MS analysis. nih.gov

Validation and Quality Control in Analytical Research

Method validation and quality control are paramount in analytical research to ensure the reliability, accuracy, and comparability of data. nih.govshimadzu.com For a compound like this compound, this involves establishing key performance characteristics of the analytical methods used for its detection and quantification.

Detection Limits, Quantification Limits, and Recovery Rates

Key validation parameters for analytical methods include the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. uzh.chepa.govoiv.int The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. oiv.int

For S-bioallethrin, various analytical methods have reported different LODs and LOQs depending on the matrix and the technique employed. In an ELISA method for S-bioallethrin, the LOD (defined as IC10) was found to be 0.0025 µg/mL. capes.gov.brrsc.org In a study analyzing pesticides in hair, the LOD for bioallethrin (B1148691) was reported as 488.00 ng/g. nih.gov Another study on whole blood reported an LOD of 0.098 µg/mL for bioallethrin. nih.gov A gas chromatography-mass spectrometry (GC-MS) method reported an LOD range of 0.78 to 14.74 ng/mL and an LOQ range of 2.34 to 44.22 ng/mL for a suite of pesticides including pyrethroids. researchgate.net

Recovery rates are crucial for assessing the efficiency of the extraction and cleanup steps of an analytical method. shimadzu.com For S-bioallethrin, acceptable recovery rates have been demonstrated in various matrices. In an ELISA analysis of spiked water and dust, recovery rates ranged from 90.7% to 111.7%. capes.gov.brrsc.org In spiked whole blood, recovery percentages for bioallethrin were found to be above 100%, indicating a matrix effect. asianpubs.org Studies on various food and environmental samples using immunoaffinity purification followed by ELISA showed high recovery of bioallethrin. nih.govacs.org

The following table summarizes the detection limits, quantification limits, and recovery rates for S-bioallethrin from various studies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Source |

|---|---|---|---|---|---|

| ELISA | Standard Solution | 0.0025 µg/mL | Not Reported | Not Applicable | capes.gov.br, rsc.org |

| ELISA | Water and Dust | Not Reported | Not Reported | 90.7 - 111.7 | capes.gov.br, rsc.org |

| GC-MS | Hair | 488.00 ng/g | Not Reported | 87 - 112 | nih.gov |

| GC-MS | Whole Blood | 0.098 µg/mL | Not Reported | 84 - 142 | nih.gov |

| GC-MS | General | 0.78 - 14.74 ng/mL | 2.34 - 44.22 ng/mL | Not Reported | researchgate.net |

| Immunoaffinity Purification & ELISA | Fruits, Vegetables, Soil, Dust | Not Reported | Not Reported | High | acs.org, nih.gov |

Interlaboratory Calibration and Harmonization of Methods

Interlaboratory calibration studies are essential for ensuring the comparability and consistency of analytical results among different laboratories. nih.govsccwrp.org These studies involve the analysis of common samples by multiple laboratories to assess the reproducibility of a method. nih.gov For pyrethroids, interlaboratory studies have been conducted to validate multi-residue gas chromatographic methods in various matrices like milk, fish, eggs, and beef fat. nih.gov

The results of such studies often show a range of variability. For example, in one study, the relative standard deviation for reproducibility for pyrethroids ranged from 30% to 62% across different food matrices. nih.gov Achieving harmonization of analytical methods is a continuous goal in analytical chemistry. This involves establishing common protocols, reporting levels, and quality control criteria to minimize interlaboratory variation. sccwrp.org The selection of appropriate reference standards is also a critical factor in obtaining accurate and comparable results, especially for compounds with multiple isomers like allethrin. cipac.org Organizations like the European Union Reference Laboratories (EURLs) organize proficiency tests to support the harmonization of pesticide analysis, including pyrethroids. eurl-pesticides.eu These efforts are crucial for generating reliable and comparable data for regulatory purposes and environmental monitoring.

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the Allethrin (B1665230) Skeleton

The fundamental structure of allethrin, an ester of chrysanthemic acid and allethrolone (B1665232), has served as a template for numerous structural-activity relationship (SAR) studies. nih.govwho.int These studies systematically alter different parts of the molecule to understand their contribution to its biological activity.

Alterations of the Acid Moiety and their Impact on Biological Activity

The acid moiety of pyrethroids, particularly the cyclopropane (B1198618) ring and its substituents, is crucial for their insecticidal properties. nih.gov Early research established that the isobutenyl side chain at the 3-position of chrysanthemic acid was vital for activity. nih.gov However, subsequent studies challenged this belief.

Matsui and Kitahara investigated the SAR of various alkyl-substituted cyclopropanecarboxylates esterified with allethrolone. nih.gov Their findings revealed that while a 2,3-dimethyl substituted compound was inactive, a gem-dimethyl compound exhibited about 10% of the activity of allethrin. nih.gov This indicated that the gem-dimethyl group on the cyclopropane ring is a key contributor to insecticidal efficacy. nih.gov

Further modifications led to the development of compounds like permethrin (B1679614), cypermethrin, and deltamethrin (B41696). jst.go.jpjst.go.jp These feature a dihalovinyl substituent in place of the isobutenyl group, resulting in significantly enhanced photostability and a new level of insecticidal activity, making them suitable for agricultural use. jst.go.jpjst.go.jp The cis and trans stereochemistry of the substituents on the cyclopropane ring also plays a critical role, with the cis form often showing enhanced insecticidal activity compared to the trans form. mdpi.comacs.org For instance, in prallethrin (B1678036) isomers, the 1R trans configuration is the most insecticidal, followed by the 1R cis configuration. acs.org

Table 1: Impact of Acid Moiety Modifications on Insecticidal Activity

| Modification | Resultant Compound/Class | Impact on Biological Activity | Reference |

| Replacement of isobutenyl group with dihalovinyl group | Permethrin, Cypermethrin, Deltamethrin | Enhanced photostability and insecticidal activity | jst.go.jpjst.go.jp |

| Simple alkyl substitutions on cyclopropane ring | Alkyl-substituted cyclopropanecarboxylates | Varied activity, with gem-dimethyl substitution showing promise | nih.gov |

| Introduction of a (Z)-acrylic acid | Acrinathrin | High miticidal activity | jst.go.jp |

Modifications of the Alcohol Moiety and Resultant Efficacy

The alcohol moiety of allethrin, allethrolone, has also been a major focus of structural modification to improve efficacy. nih.gov The replacement of the allyl group in allethrin with a propargyl group was initially found to decrease activity against houseflies. nih.gov However, later research indicated that the propargyl analog should possess significantly more activity than allethrin. nih.gov

The development of tetramethrin (B1681291) involved replacing the alcohol moiety with an N-hydroxymethyl-type structure, leading to strong knockdown activity against various insect pests. nih.gov Another significant advancement was the introduction of a 3-phenoxybenzyl alcohol moiety, which became a cornerstone for many highly potent agricultural insecticides. nih.gov The addition of an α-cyano group to this moiety further amplified the insecticidal action, leading to the development of Type II pyrethroids. inchem.orgnih.gov

Table 2: Efficacy of Allethrin Analogs with Modified Alcohol Moieties

| Analog | Modification of Alcohol Moiety | Resultant Efficacy | Reference |

| Prallethrin | Replacement of allyl group with propargyl group | High knockdown and killing activity against household insects | nih.gov |

| Tetramethrin | N-hydroxymethyl-type structure | Strong knockdown activity | nih.gov |

| Phenothrin, Permethrin | 3-Phenoxybenzyl alcohol | Enhanced insecticidal activity and photostability | inchem.orgjst.go.jp |

| Cypermethrin, Deltamethrin | α-Cyano-3-phenoxybenzyl alcohol | Greatly increased insecticidal action | inchem.orgnih.gov |

Investigation of Volatility and Spatial Repellency in Analogs

Volatile pyrethroids, including allethrin and its analogs, are widely used in mosquito coils and vaporizers for their spatial repellency. nih.govivcc.com The volatility of these compounds allows them to become airborne and create a protective space against biting insects. ivcc.com Allethrin itself is more volatile than natural pyrethrins (B594832), contributing to its effectiveness in thermal fumigation. nih.gov

Studies have shown that bioallethrin (B1148691), a stereoisomer of allethrin, elicits spatial repellency in mosquitoes by activating specific olfactory receptor neurons. nih.gov This suggests that the repellent action is not solely due to the insecticidal effect on the nervous system but also involves the mosquito's sense of smell. nih.gov The spatial repellency of volatile pyrethroids like d-allethrin (B1317032) can vary between different mosquito species. oup.com For instance, one study found that d-allethrin caused a higher percentage of Culex quinquefasciatus to exit a treated area compared to Anopheles gambiae. oup.com

The development of analogs has focused on optimizing volatility and repellency. For example, prallethrin and metofluthrin (B10177) are other volatile pyrethroids that have demonstrated significant repellency against various mosquito species. oup.com Research continues to explore the relationship between the chemical structure of allethrin analogs and their volatility and spatial repellency to develop more effective mosquito abatement tools. researchgate.net

Rational Design of Novel Pyrethroid Analogs Based on Allethrin Structure

The wealth of SAR data has enabled the rational design of new pyrethroid analogs with improved properties. mdpi.com This process often involves computational chemistry and molecular modeling to predict the interactions between potential new compounds and their biological targets.

Computational Chemistry and Molecular Modeling for Ligand-Target Interactions

Computational methods are increasingly used to accelerate the discovery of novel insecticides. bioscipublisher.com Molecular docking, a key computational technique, predicts how a ligand (the insecticide) binds to its receptor (the target site in the insect). openaccessjournals.com By simulating these interactions, researchers can estimate the binding affinity and design molecules with a higher probability of being active. openaccessjournals.comnih.gov

For pyrethroids, the primary target is the voltage-gated sodium channel in the insect's nervous system. medchemexpress.com Molecular modeling can help to understand how different structural features of allethrin analogs influence their interaction with this channel. medchemexpress.com Quantum mechanics/molecular mechanics (QM/MM) hybrid approaches can provide a detailed analysis of these interactions at an atomic level. bioscipublisher.com This understanding allows for the design of new analogs with enhanced specificity for insect sodium channels, potentially reducing toxicity to non-target organisms.

Synthesis and Evaluation of New Compounds with Enhanced Specificity or Activity

The insights gained from SAR studies and computational modeling guide the synthesis of new pyrethroid analogs. nih.govsci-hub.se The process of creating novel compounds often involves substructure splicing, where active fragments from different pesticides are combined to generate new molecules with potentially enhanced biological efficacy. nih.govsci-hub.se

Ecotoxicological Research on Non Target Organisms in Environmental Systems

Terrestrial Invertebrates

The effects of (-)-cis-(S)-allethrin extend to non-target terrestrial invertebrates, including both beneficial insects and soil-dwelling organisms. epa.gov

Toxicity to Beneficial Insects (e.g., Honeybees)

Allethrins are recognized as being highly toxic to honeybees (Apis mellifera). who.int The acute contact toxicity, measured as the median lethal dose (LD50), for allethrin (B1665230) ranges from 3 to 9 µg per bee. who.int Another source indicates a more specific LD50 of 0.003 to 0.009 mg per bee. orst.edu This high toxicity poses a potential risk to these essential pollinators. who.intherts.ac.uk However, it has been suggested that due to low outdoor application rates, even direct application to bees may not lead to significant mortality. epa.govepa.gov Some pyrethroid formulations also have a repellent action that can reduce the immediate hazard to foraging bees in the field. who.int

Table 3: Acute Contact Toxicity of Allethrin to Honeybees

| Compound | Species | LD50 | Citation |

|---|---|---|---|

| Allethrin | Honeybee (Apis mellifera) | 3 - 9 µg/bee | who.int |

| Allethrin | Honeybee (Apis mellifera) | 0.003 - 0.009 mg/bee | orst.edu |

Effects on Soil Organisms (e.g., Earthworms)

Avian Ecotoxicology

In contrast to its high toxicity in aquatic organisms and insects, this compound and other allethrins exhibit low toxicity to birds. who.intsentonpharm.com The acute oral LD50 for allethrin in birds is greater than 2000 mg/kg of body weight. who.int Specifically, the oral LD50 for bobwhite quail is 2030 mg/kg, and for mallards, it is greater than 2000 mg/kg. orst.edu The 5-day dietary LC50 for d-allethrin (B1317032) was found to be 5620 ppm for both mallards and bobwhite quail. orst.edu Based on these findings, the risk posed by the use of allethrins to avian species is considered to be low. epa.gov

Table 4: Avian Toxicity of Allethrin Isomers

| Compound | Species | Toxicity Value | Citation |

|---|---|---|---|

| Allethrin | Birds (general) | LD50 > 2000 mg/kg | who.int |

| Allethrin | Bobwhite Quail | LD50 = 2030 mg/kg | orst.edu |

| Allethrin | Mallard Duck | LD50 > 2000 mg/kg | orst.edu |

| d-Allethrin | Mallard Duck | 5-day Dietary LC50 = 5620 ppm | orst.edu |

| d-Allethrin | Bobwhite Quail | 5-day Dietary LC50 = 5620 ppm | orst.edu |

Environmental Risk Assessment Methodologies (Non-human Context)nih.gov

The environmental risk assessment for this compound, a synthetic pyrethroid insecticide, follows a structured approach to evaluate potential harm to non-target organisms. europa.eu This process involves characterizing the substance's environmental fate and its ecotoxicological effects. europa.eu A conceptual model is typically developed to outline the potential pathways from its application to the exposure of ecological receptors and the predicted effects. regulations.gov For allethrins, this model is broad, acknowledging that as non-systemic insecticides, they can affect both terrestrial and aquatic life if environmental concentrations are high enough. regulations.gov

The assessment considers various factors, including the chemical's properties, its behavior in the environment (fate and transport), and its toxicity to a range of non-target species. europa.euregulations.gov Due to the limited outdoor use of allethrins, primarily as spot treatments or foggers, the potential for significant environmental exposure is considered minimal. regulations.gov However, because pyrethroids like allethrin are known to be highly toxic to aquatic organisms and certain terrestrial invertebrates, a thorough evaluation is necessary. regulations.gov

Development of Ecological Risk Models

Ecological risk models for pesticides like this compound are used to predict potential adverse effects on non-target populations. These models integrate exposure and effects data to generate risk quotients (RQs), which compare estimated environmental concentrations to toxicity endpoints. epa.gov

A conceptual model serves as the foundation, visually and narratively describing the predicted relationships between the pesticide, its exposure routes, and the potential effects on assessment endpoints. regulations.gov For allethrins, the risk assessment often uses established models like the Terrestrial Exposure (T-REX) model for terrestrial organisms, although the unique, small-scale application of these products can make standard scenarios overly conservative. epa.gov

The development of these models relies on a combination of:

Laboratory Toxicity Data: Standardized tests determine the toxicity of the chemical to various species (e.g., LC50, LD50). who.intmdpi.com

Environmental Fate Data: Studies on hydrolysis, photolysis, soil metabolism, and adsorption help predict the persistence and movement of the chemical in the environment. nih.govregulations.govwho.int

Exposure Scenarios: These are developed based on the intended use patterns of the pesticide, including application rates, methods, and frequency. regulations.govepa.gov

Due to the limited database specifically for this compound, data from other allethrin isomers and structurally similar pyrethroids are often used to inform the risk assessment, a practice known as "bridging". regulations.gov This approach assumes that the different stereoisomers have similar toxicities and environmental fate characteristics. regulations.gov

Recent advancements in risk assessment include the exploration of new approach methodologies (NAMs), such as high-throughput assays (HTAs), to provide more cost-effective and mechanistically detailed alternatives to traditional animal testing. nih.gov However, for neurotoxic insecticides like pyrethroids, the performance of some of these assays may be limited, highlighting the need for further development. nih.gov

Future Research Trajectories and Academic Perspectives

Elucidating the Full Enantiomeric and Diastereomeric Activity Profiles of Allethrin (B1665230) Isomers

Allethrin, a synthetic pyrethroid insecticide, is a complex mixture of eight stereoisomers due to its three chiral centers. researchgate.netinchem.orgwho.int The insecticidal activity and mammalian toxicity of these isomers can vary significantly. epa.govwho.int For instance, the (+)-allethronyl (+)-trans-chrysanthemate isomer is recognized as the most effective insecticidally. researchgate.net Conversely, esters with the 1S configuration of chrysanthemic acid show no insecticidal properties. who.int While commercial products like bioallethrin (B1148691) and esbiothrin (B166119) have enriched concentrations of the more active isomers, a complete understanding of the biological activity of each individual enantiomer and diastereomer is still lacking. who.intepa.gov

Future research should focus on isolating and characterizing all eight stereoisomers of allethrin. This would involve advanced chromatographic techniques, such as chiral liquid chromatography, to achieve complete separation. researchgate.netresearchgate.net Subsequent bioassays on target insect species and non-target organisms would provide a comprehensive activity profile for each isomer. This detailed understanding is crucial for developing more selective and effective insecticide formulations with potentially lower environmental impact.

Table 1: Enantiomer Composition of Different Allethrin Formulations

| Enantiomer | Allethrin | Allethrin Forte | Bioallethrin | Esbiothrin | Esbiol |

| 1R trans S (Most insecticidal) | 18% | 36.8% | 46.5% | 72% | 90% |